molecular formula C14H22FN3O2 B2608561 N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide CAS No. 2223263-45-2

N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide

Cat. No.: B2608561
CAS No.: 2223263-45-2
M. Wt: 283.347
InChI Key: XEWXSVIOTCGICD-RYUDHWBXSA-N
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Description

N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide typically involves multiple steps:

    Formation of the Cyanocyclohexyl Intermediate: This step involves the reaction of cyclohexanone with cyanide sources such as sodium cyanide or potassium cyanide under basic conditions to form 1-cyanocyclohexanol.

    Fluorination of Pyrrolidine: The pyrrolidine ring is fluorinated using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atom at the desired position.

    Coupling Reaction: The final step involves coupling the fluorinated pyrrolidine with the cyanocyclohexyl intermediate using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group in the pyrrolidine ring can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound could be used to study the effects of fluorinated pyrrolidines on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in biological activity.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with specific biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the synthesis of materials with specific properties, such as polymers or coatings that require the unique characteristics imparted by the cyanocyclohexyl and fluorinated pyrrolidine groups.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the cyanocyclohexyl group can influence the compound’s overall stability and reactivity. These interactions can modulate biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-chloro-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide
  • N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-bromo-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide
  • N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-methyl-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide

Uniqueness

Compared to its analogs, N-(1-Cyanocyclohexyl)-2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide is unique due to the presence of the fluorine atom. Fluorine can significantly alter the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[(2S,4S)-4-fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FN3O2/c15-11-6-12(9-19)18(7-11)8-13(20)17-14(10-16)4-2-1-3-5-14/h11-12,19H,1-9H2,(H,17,20)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWXSVIOTCGICD-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2CC(CC2CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(C#N)NC(=O)CN2C[C@H](C[C@H]2CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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